1,4-ジアゼパン-2-オン塩酸塩

概要

説明

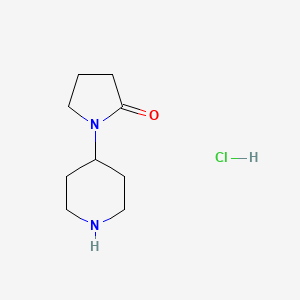

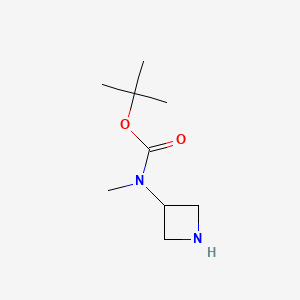

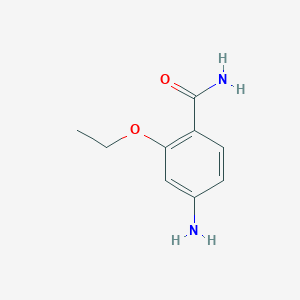

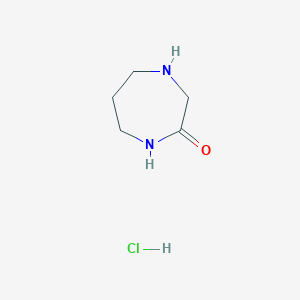

1,4-Diazepan-2-one hydrochloride is a useful research compound. Its molecular formula is C5H11ClN2O and its molecular weight is 150.61 g/mol. The purity is usually 95%.

The exact mass of the compound 1,4-Diazepan-2-one hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,4-Diazepan-2-one hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Diazepan-2-one hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

不斉合成における生物触媒

「1,4-ジアゼパン-2-オン塩酸塩」は、特にキラルな1,4-ジアゼパンの合成において、生物触媒プロセスにおいて重要な役割を果たします。これらの化合物は、特定のエナンチオマー形態を持つ医薬品の製造に不可欠です。 例えば、イミンレダクターゼ触媒による分子内非対称還元的アミノ化は、リパスジルやスボレキサントなどの薬剤の構造単位であるキラルな1,4-ジアゼパンを合成するために開発されました .

ベンゾジアゼピン類の有機合成

医薬品化学の分野では、1,4-ジアゼパン-2-オン誘導体は、精神活性薬の一種であるベンゾジアゼピン類の合成に不可欠です。 この化合物は、鎮静剤や睡眠薬などの潜在的な治療用途を持つ新しい誘導体を生成するための前駆体として役立ちます .

薬理学的調査

1,4-ジアゼパン-2-オン塩酸塩は、特に中枢神経系(CNS)の障害の研究において、薬理学的調査の重要な成分です。 これは、不安や不眠症の治療薬の標的であるGABA受容体と相互作用できる化合物を開発するために使用されます .

材料科学への応用

この化合物のユニークな化学構造により、ポリマーを改変し、所望の特性を持つ新しい材料を作成するために使用できる材料科学研究に適しています .

分析化学

分析化学では、1,4-ジアゼパン-2-オン塩酸塩は、さまざまなクロマトグラフィーや分光法において、標準または参照化合物として使用されます。 その明確に定義された構造と特性により、方法開発と校正に最適な候補となります .

作用機序

Target of Action

1,4-Diazepan-2-one hydrochloride, also known as Diazepam, primarily targets the gamma-aminobutyric acid (GABA) receptors in the central nervous system . These receptors are responsible for inhibitory neurotransmission and play a crucial role in reducing neuronal excitability .

Mode of Action

Diazepam enhances the inhibitory effect of GABA on neuronal excitability by increasing neuronal membrane permeability to chloride ions . This shift in chloride ions results in hyperpolarization, leading to a less excitable state and stabilization . The actions of Diazepam are mediated through its binding to the benzodiazepine receptors on the postsynaptic GABA neuron .

Biochemical Pathways

The primary biochemical pathway affected by Diazepam is the GABAergic system . By enhancing the activity of GABA, Diazepam increases the influx of chloride ions into the neuron, which leads to hyperpolarization of the cell membrane and decreased neuronal excitability .

Pharmacokinetics

Diazepam is well absorbed and has a biphasic half-life. It has an initial rapid distribution phase followed by a prolonged terminal elimination phase of 1 or 2 days . Its action is further prolonged by the even longer half-life of 2-5 days of its principal active metabolite, desmethyldiazepam (nordiazepam), the relative proportion of which increases in the body on long-term administration .

Result of Action

The molecular and cellular effects of Diazepam’s action include anticonvulsant, anxiolytic, sedative, muscle relaxant, and amnesic properties . It is used in the treatment of severe anxiety disorders, as a hypnotic in the short-term management of insomnia, as a sedative and premedicant, as an anticonvulsant, and in the management of alcohol withdrawal syndrome .

Action Environment

The action, efficacy, and stability of Diazepam can be influenced by various environmental factors. For instance, the presence of food can delay and decrease the absorption of Diazepam . Furthermore, the drug’s effectiveness can be affected by the patient’s age, liver function, and concurrent use of other medications .

Safety and Hazards

将来の方向性

While specific future directions for 1,4-Diazepan-2-one hydrochloride are not mentioned in the search results, it is known that 1,4-diazepines have significant importance due to their biological activities like antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer . Therefore, 1,4-diazepine derivatives with significant biological activities could be explored for potential use in the pharmaceutical industries .

生化学分析

Biochemical Properties

1,4-Diazepan-2-one hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with gamma-aminobutyric acid (GABA) receptors, where it acts as an agonist, enhancing the inhibitory effects of GABA. This interaction leads to the modulation of neuronal excitability and has implications in the treatment of anxiety and seizure disorders . Additionally, 1,4-Diazepan-2-one hydrochloride binds to benzodiazepine receptors, influencing the central nervous system’s activity .

Cellular Effects

1,4-Diazepan-2-one hydrochloride affects various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with GABA receptors leads to the hyperpolarization of neuronal membranes, reducing neuronal excitability . This compound also affects gene expression by altering the transcription of genes involved in neurotransmission and synaptic plasticity . Furthermore, 1,4-Diazepan-2-one hydrochloride impacts cellular metabolism by modulating the activity of enzymes involved in metabolic pathways .

Molecular Mechanism

The molecular mechanism of 1,4-Diazepan-2-one hydrochloride involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, this compound binds to the benzodiazepine site on GABA receptors, enhancing the receptor’s affinity for GABA . This binding leads to increased chloride ion influx, resulting in neuronal hyperpolarization and reduced excitability . Additionally, 1,4-Diazepan-2-one hydrochloride can inhibit certain enzymes involved in neurotransmitter metabolism, further modulating neuronal activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,4-Diazepan-2-one hydrochloride change over time. The compound exhibits stability under controlled conditions, but it may degrade under extreme pH or temperature . Long-term studies have shown that prolonged exposure to 1,4-Diazepan-2-one hydrochloride can lead to tolerance and dependence, similar to other benzodiazepines . These effects are observed in both in vitro and in vivo studies, highlighting the importance of monitoring the compound’s stability and degradation over time .

Dosage Effects in Animal Models

The effects of 1,4-Diazepan-2-one hydrochloride vary with different dosages in animal models. At low doses, the compound exhibits anxiolytic and anticonvulsant effects . At higher doses, it can cause sedation, muscle relaxation, and respiratory depression . Toxic effects, such as ataxia and impaired motor coordination, are observed at very high doses . These dosage-dependent effects highlight the importance of careful dosage management in experimental studies.

Metabolic Pathways

1,4-Diazepan-2-one hydrochloride is involved in several metabolic pathways. It undergoes hepatic metabolism primarily through cytochrome P450 enzymes, including CYP3A4 and CYP2C19 . The compound is metabolized into active metabolites, such as desmethyldiazepam, which contribute to its pharmacological effects . These metabolic pathways influence the compound’s duration of action and its overall pharmacokinetic profile .

Transport and Distribution

Within cells and tissues, 1,4-Diazepan-2-one hydrochloride is transported and distributed through various mechanisms. It is highly lipophilic, allowing it to cross cell membranes easily and accumulate in lipid-rich tissues . The compound binds to plasma proteins, such as albumin, which facilitates its transport in the bloodstream . Additionally, specific transporters and binding proteins may influence its localization and accumulation within different cellular compartments .

Subcellular Localization

1,4-Diazepan-2-one hydrochloride exhibits specific subcellular localization, which affects its activity and function. The compound is primarily localized in the endoplasmic reticulum and mitochondria, where it interacts with enzymes involved in neurotransmitter metabolism . Post-translational modifications, such as phosphorylation, may also influence its targeting to specific cellular compartments . These localization patterns are crucial for understanding the compound’s mechanism of action and its effects on cellular processes.

特性

IUPAC Name |

1,4-diazepan-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O.ClH/c8-5-4-6-2-1-3-7-5;/h6H,1-4H2,(H,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMPBCAMPFHRYOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(=O)NC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1056010-05-9 | |

| Record name | 1,4-Diazepan-2-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。